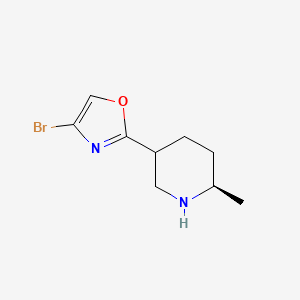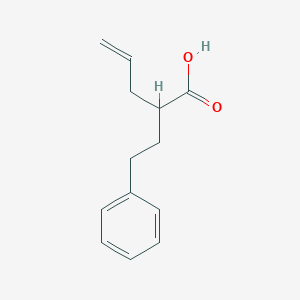
2-Phenethylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenethylpent-4-enoic acid is an organic compound with a molecular formula of C13H16O2 It is characterized by the presence of a phenethyl group attached to a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenethyl bromide with pent-4-enoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could include the use of catalytic processes to enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Phenethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid moiety to a single bond, resulting in saturated derivatives.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-Phenethylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Phenethylpent-4-enoic acid exerts its effects is largely dependent on its chemical structure. The phenethyl group can interact with various molecular targets, while the pent-4-enoic acid moiety may participate in biochemical pathways. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the pent-4-enoic acid moiety.
Cinnamic acid: Contains a phenyl group with a double bond but differs in the position of the double bond and the presence of the phenethyl group.
Phenylpropanoic acid: Similar backbone but differs in the length and saturation of the carbon chain.
Uniqueness
2-Phenethylpent-4-enoic acid is unique due to the combination of the phenethyl group and the pent-4-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2-phenylethyl)pent-4-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(13(14)15)10-9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2,(H,14,15) |
InChI Key |
NJYLHSOZJYYBQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


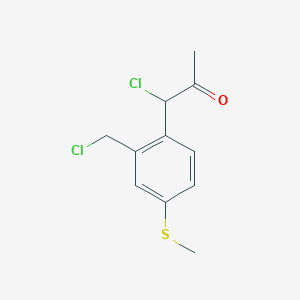
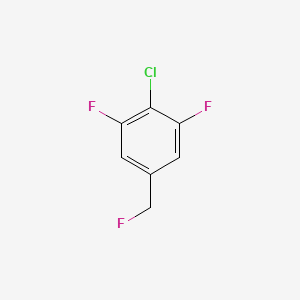
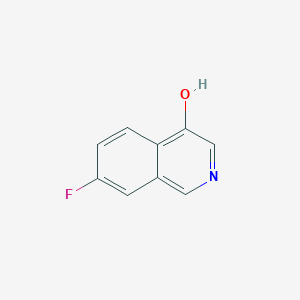
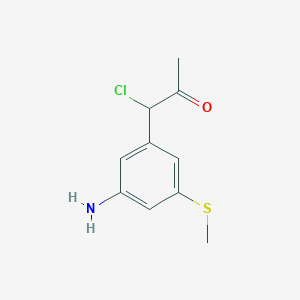
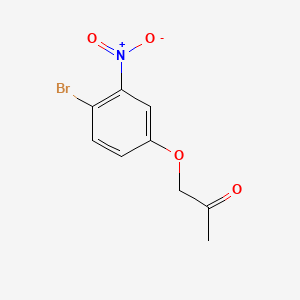
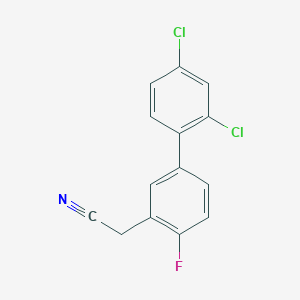


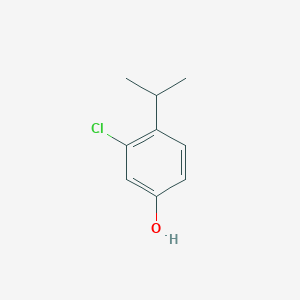
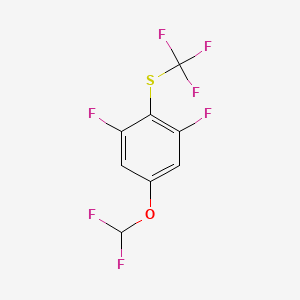
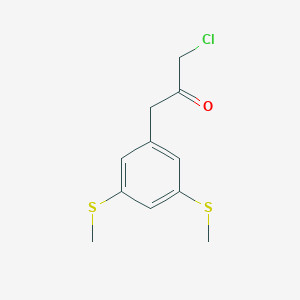
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
